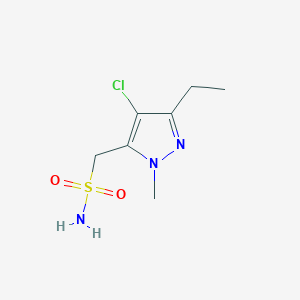![molecular formula C7H9NO3S B13208261 5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13208261.png)
5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile is a chemical compound with the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol . This compound is characterized by its unique spiro structure, which includes an oxathia ring fused with a nitrile group. It is primarily used for research purposes and has various applications in the fields of chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thioester with an oxirane in the presence of a base to form the spiro compound. The reaction conditions often include temperatures ranging from 0°C to 50°C and the use of solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carboxylate: Similar structure but with an ethyl ester group instead of a nitrile group.
5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carboxamide: Similar structure with a carboxamide group.
Uniqueness
5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile is unique due to its spiro structure and the presence of both an oxathia ring and a nitrile group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C7H9NO3S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
7,7-dioxo-1-oxa-7λ6-thiaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C7H9NO3S/c8-4-6-7(11-6)2-1-3-12(9,10)5-7/h6H,1-3,5H2 |
InChI Key |
GTQFCMRGMBMCDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CS(=O)(=O)C1)C(O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13208189.png)
![2-Chloro-5-[(pyridin-2-yloxy)methyl]pyridine](/img/structure/B13208192.png)



![3-Methyl-4-{[(2-methyl-4-sulfophenyl)carbamoyl]amino}benzenesulfonic acid](/img/structure/B13208213.png)
![4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208218.png)

![N-{2-[Methyl(phenyl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B13208227.png)

![1-[2-(3-Bromophenoxy)ethyl]piperazine](/img/structure/B13208244.png)


